N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide
Overview
Description
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide is a synthetic organic compound characterized by the presence of a methoxy group, a morpholine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-nitroaniline with morpholine in the presence of a suitable catalyst to form 3-methoxy-4-(morpholin-4-yl)aniline.
Acetylation: The intermediate is then acetylated using acetic anhydride to form 3-methoxy-4-(morpholin-4-ylacetyl)aniline.
Amidation: Finally, the acetylated intermediate undergoes amidation with propanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The amide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(morpholin-4-ylacetyl)aniline.
Reduction: Formation of 3-methoxy-4-(morpholin-4-yl)aniline.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{3-methoxy-4-[(morpholin-4-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{3-methoxy-4-[(morpholin-4-yl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-15(20)17-12-4-5-13(14(10-12)22-2)18-16(21)11-19-6-8-23-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJNPQSNBDATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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